molecular formula C11H13N3O2 B3057758 N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide CAS No. 848052-88-0

N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide

Katalognummer B3057758
CAS-Nummer: 848052-88-0
Molekulargewicht: 219.24 g/mol
InChI-Schlüssel: JHOODYBRXMCBMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide, also known as CPP-115, is a small molecule drug that has been extensively studied for its potential therapeutic applications. CPP-115 is a potent inhibitor of an enzyme called gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity and is involved in a range of physiological processes, including anxiety, sleep, and muscle tone.

Wirkmechanismus

N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide works by inhibiting the activity of GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide increases the levels of GABA in the brain, leading to a reduction in neuronal activity and a decrease in seizure activity. N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide has also been shown to increase the levels of GABA in the amygdala, a brain region involved in the regulation of anxiety, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects
N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide has been shown to have a range of biochemical and physiological effects in animal models. In addition to increasing GABA levels in the brain, N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide has been shown to increase the levels of other neurotransmitters, including dopamine and serotonin, which may contribute to its therapeutic effects. N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.

Vorteile Und Einschränkungen Für Laborexperimente

N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of GABA transaminase, which allows for precise control over the levels of GABA in the brain. N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide is also relatively stable and can be administered orally, making it easy to use in animal studies. However, there are some limitations to the use of N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide in laboratory experiments. It has a relatively short half-life in the body, which may limit its effectiveness in some applications. Additionally, the effects of N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide may be influenced by factors such as age, sex, and genetic background, which may complicate its use in some studies.

Zukünftige Richtungen

There are several potential future directions for research on N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide. One area of interest is the potential use of N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide in the treatment of addiction. Preclinical studies have shown that N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide can reduce drug-seeking behavior in animal models of addiction, and there is interest in exploring its potential use in humans. Another area of interest is the potential use of N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide in the treatment of anxiety disorders. While preclinical studies have shown promising results, further research is needed to determine the safety and efficacy of N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide in humans. Finally, there is interest in developing new and more potent inhibitors of GABA transaminase based on the structure of N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide, which may have even greater therapeutic potential.

Wissenschaftliche Forschungsanwendungen

N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders, including epilepsy, anxiety disorders, and addiction. In preclinical studies, N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide has been shown to increase GABA levels in the brain, leading to a reduction in neuronal activity and a decrease in seizure activity. N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide has also been shown to reduce anxiety-like behavior in animal models of anxiety disorders and to decrease drug-seeking behavior in animal models of addiction.

Eigenschaften

IUPAC Name

N-[4-(N'-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c12-10(14-16)7-3-5-9(6-4-7)13-11(15)8-1-2-8/h3-6,8,16H,1-2H2,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOODYBRXMCBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 4852558

CAS RN

848052-88-0
Record name N-[4-[(Hydroxyamino)iminomethyl]phenyl]cyclopropanecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848052-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide
Reactant of Route 5
N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.